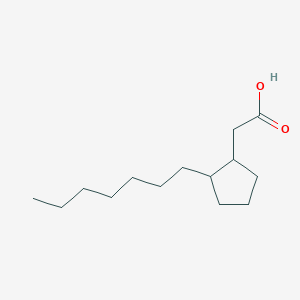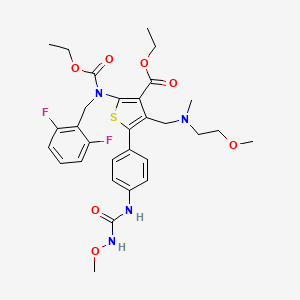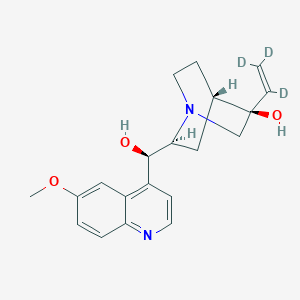![molecular formula C10H18ClF3N2O2 B13713592 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H18ClF3N2O2 and a molecular weight of 290.71 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid.
Reaction Conditions: The reaction between 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(2,2,2-Trifluoroethyl)piperazine: Contains the trifluoroethyl group and piperazine ring but lacks the butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H18ClF3N2O2 |
|---|---|
Molekulargewicht |
290.71 g/mol |
IUPAC-Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-15-6-4-14(5-7-15)3-1-2-9(16)17;/h1-8H2,(H,16,17);1H |
InChI-Schlüssel |
NMXJUODFXUMIJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(=O)O)CC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
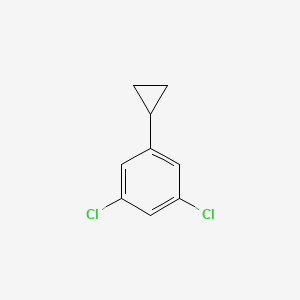
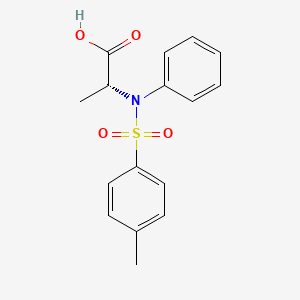
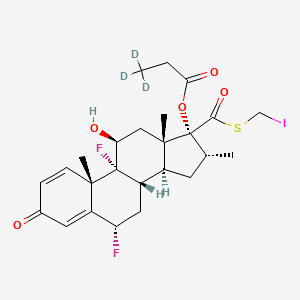


![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

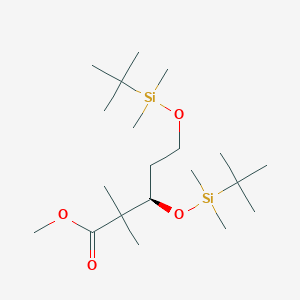
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
